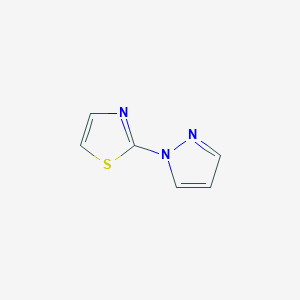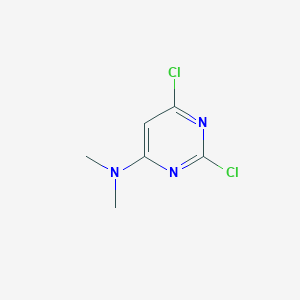
2,6-二氯-N,N-二甲基嘧啶-4-胺
描述
2,6-dichloro-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H7Cl2N3 . It has a molecular weight of 192.05 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2,6-dichloro-4-pyrimidinyl)-N,N-dimethylamine . The InChI code is 1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . to 98% .科学研究应用
Plant Disease Management
2,6-Dichloro-N,N-dimethylpyrimidin-4-amine: has been studied for its potential to induce systemic acquired resistance (SAR) in plants . SAR is a plant’s innate immune response that can be activated by certain compounds, known as elicitors, to provide broad-spectrum disease resistance. The compound has been evaluated for its efficacy in protecting plants against pathogens like the tobacco mosaic virus, showcasing its potential as a new weapon against plant diseases.
Synthesis of Heterocyclic Compounds
The chemical structure of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine makes it a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and dyes. Its reactivity allows for the creation of diverse molecules with potential applications in medicinal chemistry.
Material Science
The physical properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine , such as solubility and crystalline structure, are influenced by its molecular structure. Understanding these properties is essential for its application in material science, where it could be used in the development of new materials with specific characteristics.
Chemical Synthesis
This compound’s functional groups and molecular geometry determine its chemical properties, such as acidity and basicity. These properties are significant for its use in chemical synthesis, where it can serve as an intermediate in producing more complex molecules.
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine features hydrogen bonding and π-stacking interactions, which contribute to its stability and reactivity. Detailed analysis of such structures provides insights into their potential applications and reactivity patterns, which is crucial for the development of new chemical entities.
Nucleophilic Substitution Reactions
The compound is involved in nucleophilic displacement reactions, where specific substituents in the pyrimidine ring are replaced by nucleophiles. This reactivity pattern is essential for the synthesis of a wide range of pyrimidine-based compounds with varied biological activities.
安全和危害
属性
IUPAC Name |
2,6-dichloro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKMWBQSJTIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572776 | |
| Record name | 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N,N-dimethylpyrimidin-4-amine | |
CAS RN |
117077-93-7 | |
| Record name | 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

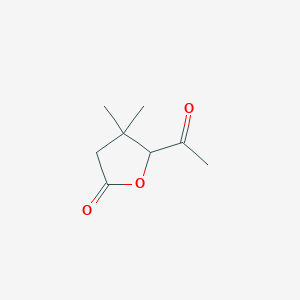
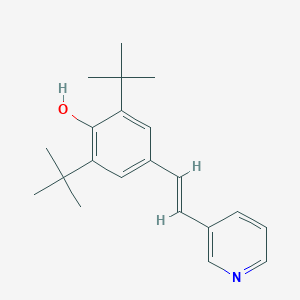

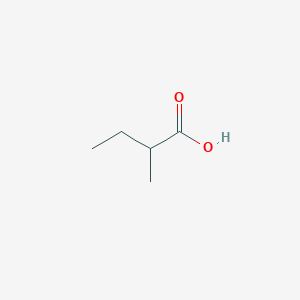
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
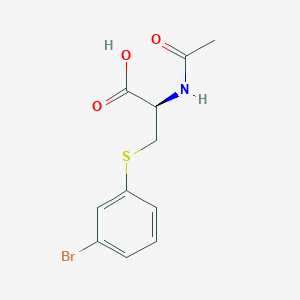
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)




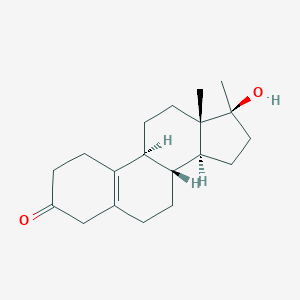
![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)
